molecular formula C21H23N5O2 B2725217 3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-02-7

3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2725217
CAS No.: 887463-02-7
M. Wt: 377.448
InChI Key: OFUNXJMOQXUSAI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused imidazole and purine ring system, which is further substituted with cinnamyl, methyl, and propyl groups.

Preparation Methods

The synthesis of 3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.

    Construction of the purine ring: The imidazole intermediate is then reacted with formamide or other suitable reagents to form the purine ring.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

    Imidazoles: These compounds share the imidazole ring structure and have similar chemical properties and biological activities.

    Purines: Compounds with a purine ring system also exhibit similar properties and are used in various biological and medicinal applications.

    Imidazopurines: Other imidazopurine derivatives may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and applications.

Properties

IUPAC Name

4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h5-11,14H,4,12-13H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUNXJMOQXUSAI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.